N-(4-(5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Description
The compound N-(4-(5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2-oxo-2H-chromene) core with a triazole-linked 4-bromophenyl substituent. Its structure features:
- A coumarin scaffold (2-oxo-2H-chromene), known for its photophysical properties and biological activities (e.g., anticoagulant, anti-inflammatory).
- A carboxamide bridge connecting the coumarin moiety to a phenyl ring.
- A 1,2,3-triazole ring functionalized with a 4-bromophenyl group, introduced via click chemistry, a common synthetic strategy for triazole derivatives .
This compound’s design leverages the triazole’s role in enhancing binding affinity to biological targets (e.g., enzymes, receptors) and the bromophenyl group’s electron-withdrawing effects, which may influence stability and intermolecular interactions.
Properties
IUPAC Name |
N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN4O3/c25-17-7-5-15(6-8-17)21-14-26-28-29(21)19-11-9-18(10-12-19)27-23(30)20-13-16-3-1-2-4-22(16)32-24(20)31/h1-14H,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKNJWQWHXUVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)N4C(=CN=N4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a chromene backbone substituted with a triazole moiety and a bromophenyl group. The synthesis typically involves the following steps:
- Formation of the Triazole Ring : This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
- Coupling Reaction : The synthesized triazole is then coupled with the chromene derivative using coupling reagents like EDCI or DCC.
The general structure can be represented as follows:
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing the triazole ring have shown promising results against various cancer cell lines. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit topoisomerase II activity, which is crucial for DNA replication and repair .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 5.0 | Apoptosis induction |
| Similar Triazole Derivative | HepG2 | 10.0 | Topoisomerase II inhibition |
Antibacterial and Antifungal Activity
The compound exhibits notable antibacterial and antifungal properties. Triazoles are known for their ability to disrupt fungal cell membranes and inhibit bacterial growth. Research has shown that similar compounds demonstrate effective inhibition against Gram-positive and Gram-negative bacteria as well as various fungal strains .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazole ring interacts with enzymes involved in critical biological pathways, leading to their inhibition.
- DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes and triggering cell death mechanisms .
Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer effects of a related triazole compound on breast cancer cell lines (MCF-7). The results indicated significant cytotoxicity with an IC50 value of 5 µM, suggesting potential for therapeutic applications in oncology .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of triazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 10 µg/mL against both bacterial strains, highlighting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in recent literature, focusing on structural motifs, synthetic strategies, and physicochemical properties.
Structural Analogs with Triazole-Coumarin Hybrids
Compound 169 : 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide
- Key Differences :
- Substituent on triazole: 4-Chlorobenzyl vs. 4-bromophenyl in the target compound.
- Carboxamide side chain: 4-Fluorophenethyl vs. unsubstituted phenyl in the target.
- Impact: The chloro group (electron-withdrawing) may reduce metabolic stability compared to bromo, which has a larger atomic radius and stronger hydrophobic interactions.
Compound 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide
- Key Differences :
- Core structure: Benzodiazole-thiazole vs. coumarin.
- Triazole substituent: 4-Bromophenyl (shared with target) but attached via a thiazole-acetamide linker.
- Impact :
- The thiazole ring may enhance π-π stacking with aromatic residues in biological targets.
- The benzodiazole moiety could confer fluorescence properties absent in the coumarin-based target.
Substituent Effects on Stability and Bioactivity
Notes:
- The target’s bromophenyl group likely improves metabolic stability compared to smaller substituents (e.g., methyl in 1a/1b) .
- Coumarin-triazole hybrids (e.g., Compound 169) show promise in anticancer applications, suggesting the target may share similar mechanisms .
Computational and Crystallographic Analysis
- Software Tools : Structural validation of similar compounds (e.g., Compound 9c) used SHELXL for refinement and ORTEP-3 for thermal ellipsoid visualization .
- Docking Studies : Compounds like 9c exhibited distinct binding poses in enzyme active sites (e.g., α-glucosidase), suggesting the target’s bromophenyl group may optimize hydrophobic interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide, and how can purity be ensured?
- Methodology :
- Step 1 : Synthesize the chromene-3-carboxamide core via a Pechmann condensation using resorcinol and β-ketoesters under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) .
- Step 2 : Introduce the 4-bromophenyl-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize reaction time (12–24 hrs) and temperature (60–80°C) to minimize side products .
- Purity Control : Use preparative HPLC (C18 column, acetonitrile/water gradient) and confirm via ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and high-resolution mass spectrometry (HRMS) .
Q. How can the molecular structure of this compound be validated experimentally?
- Techniques :
- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., DMSO/ethyl acetate). Refine using SHELXL (SHELX suite) with anisotropic displacement parameters. Validate hydrogen bonding via Olex2 or WinGX .
- Spectroscopy : Compare experimental IR (ATR-FTIR) and NMR data with density functional theory (DFT)-predicted spectra (e.g., B3LYP/6-31G*) to confirm functional groups .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational modeling be resolved?
- Approach :
- Perform conformational analysis using molecular dynamics (MD) simulations (AMBER or GROMACS) to identify low-energy conformers that may explain NMR splitting patterns .
- Cross-validate with 2D NMR (COSY, NOESY) to detect through-space interactions and refine computational models .
- If crystallographic data conflicts with DFT, re-exclude solvent effects or disorder using PLATON’s SQUEEZE .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in bioactivity studies?
- Methodology :
- In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the triazole moiety’s role in hydrogen bonding .
- Analog synthesis : Compare with derivatives lacking the 4-bromophenyl group (e.g., 4-chloro or 4-methyl analogs) to assess halogen effects on binding affinity .
- Data table :
| Analog Substituent | IC₅₀ (µM) vs. Target X | LogP | Reference |
|---|---|---|---|
| 4-Bromophenyl | 0.12 ± 0.03 | 3.7 | |
| 4-Chlorophenyl | 0.45 ± 0.09 | 3.2 | |
| 4-Methylphenyl | 1.20 ± 0.15 | 2.8 |
Q. How can researchers troubleshoot low yields in the CuAAC step?
- Solutions :
- Catalyst optimization : Test Cu(I) sources (CuBr, CuI) with tris(benzyltriazolylmethyl)amine (TBTA) ligand to stabilize the catalyst .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to remove unreacted azides. Confirm via TLC (Rf = 0.3–0.4 in 1:1 EtOAc/hexane) .
Q. What advanced techniques address challenges in crystallizing this compound?
- Strategies :
- Crystal twinning : Use TWINLAW in SHELXL to refine twinned data. Adjust scaling parameters with SCALE in Olex2 .
- Disorder modeling : For flexible chromene rings, apply PART and SUMP restraints in SHELXL to refine occupancy .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
